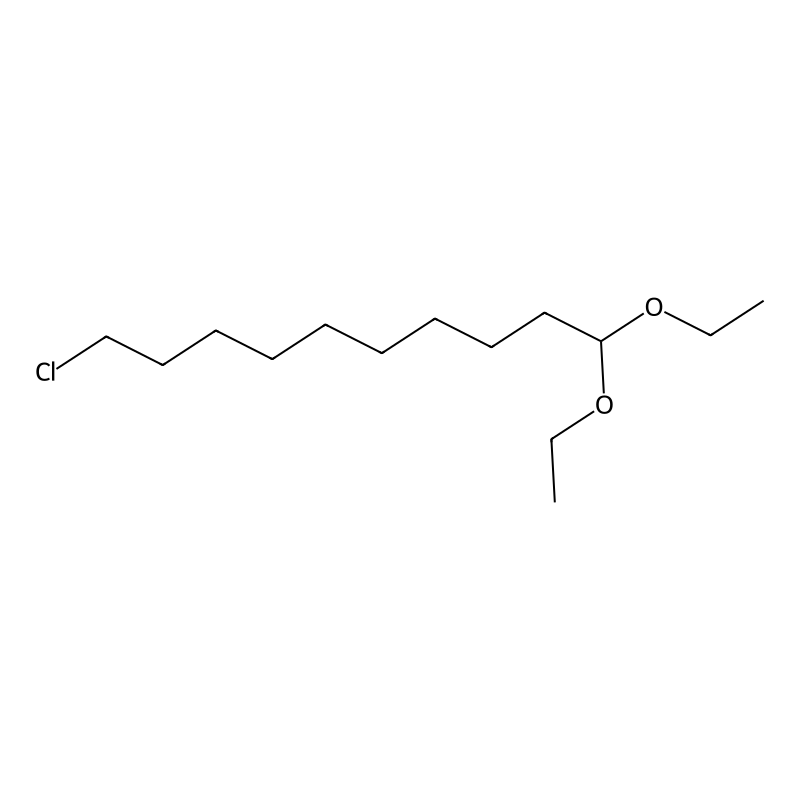

10-Chloro-1,1-diethoxydecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The presence of a chlorine atom and two ethoxy groups suggests potential utility as a building block in organic synthesis for the creation of more complex molecules. PubChem, National Institutes of Health:

- Material science: The combination of a hydrophobic (water-fearing) hydrocarbon chain and functional groups could be of interest for research in material science. Potential applications might include lubricants or components in self-assembling materials.

10-Chloro-1,1-diethoxydecane is an organic compound with the molecular formula C₁₄H₂₉ClO₂ and a molar mass of 270.83 g/mol. It features a ten-carbon backbone (decane) with a chlorine atom attached to the tenth carbon and two ethoxy groups (C₂H₅O) at the first carbon position. This structure classifies it as a chlorinated ether, which introduces unique properties due to the presence of both a halogen and ether functionalities. The compound appears as a colorless liquid or solid, with a melting point below -20 degrees Celsius and a boiling point around 290 degrees Celsius. It is slightly soluble in water but soluble in organic solvents, indicating moderate hydrophilicity influenced by the ethoxy groups .

The chemical behavior of 10-Chloro-1,1-diethoxydecane is characterized by its reactivity due to the chlorine atom, which can undergo nucleophilic substitution reactions. The ether bonds (C-O-C) can be cleaved under acidic or basic conditions, leading to the formation of chloro-decanol and ethanol as products. Additionally, the compound can participate in various reactions such as:

- Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles.

- Hydrolysis: Under specific conditions, it can react with water leading to alcohol formation.

- Esterification: The ethoxy groups may react with acids to form esters .

The synthesis of 10-Chloro-1,1-diethoxydecane generally involves the reaction of 10-bromo-1,1-diethoxydecane with thionyl chloride under controlled conditions. This reaction typically requires an inert atmosphere to prevent unwanted side reactions and ensure safety due to the release of gases. Alternative synthetic routes may involve starting from other chlorinated precursors or through multi-step processes involving different reagents .

General Reaction Schemetext10-bromo-1,1-diethoxydecane + Thionyl chloride → 10-Chloro-1,1-diethoxydecane + By-products

text10-bromo-1,1-diethoxydecane + Thionyl chloride → 10-Chloro-1,1-diethoxydecane + By-products

10-Chloro-1,1-diethoxydecane finds utility primarily as a surfactant and emulsifier in various industrial applications. Its properties make it suitable for use in:

- Cosmetics: As an ingredient in facial cleansers, soaps, and shampoos.

- Agriculture: Potential use as a wetting agent and foaming agent.

- Chemical Manufacturing: Employed in processes requiring acid removal or defoaming agents .

While specific interaction studies for 10-Chloro-1,1-diethoxydecane are scarce, compounds with similar functionalities often interact with biological membranes and proteins due to their amphiphilic nature. These interactions can influence cellular processes and may lead to varied biological responses. Future studies could focus on understanding its interactions at the molecular level to assess potential toxicity or therapeutic effects.

Several compounds share structural similarities with 10-Chloro-1,1-diethoxydecane. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 10-Bromo-1,1-diethoxydecane | Similar structure with bromine instead of chlorine | Higher reactivity due to bromine |

| Decyl chloride | Chlorinated decane without ethoxy groups | Simpler structure; used in various applications |

| Ethyl decanoate | Ester derived from decanoic acid | Exhibits different reactivity patterns |

| 10-Chlorodecan-1-ol | Hydroxyl group instead of ethoxy groups | More polar; potential for different biological activity |

The uniqueness of 10-Chloro-1,1-diethoxydecane lies in its combination of chlorine and two ethoxy groups on a decane backbone, which influences its physical properties and potential applications compared to these similar compounds .

Traditional Synthesis Routes

Acid-Catalyzed Acetal Formation

The synthesis of 10-Chloro-1,1-diethoxydecane fundamentally relies on acid-catalyzed acetal formation mechanisms, which represent one of the most established methodologies in organic synthesis [1]. The acetal formation process involves a characteristic seven-step mechanism that begins with protonation of the carbonyl group, followed by nucleophilic attack by the alcohol, and subsequent deprotonation to form a hemiacetal intermediate [1] [2]. The reaction proceeds through an additional protonation of the alcohol group, water elimination, a second nucleophilic attack by alcohol, and final deprotonation by water to yield the desired acetal product [1].

The thermodynamic parameters for acetal formation reactions demonstrate favorable energetics, with typical enthalpy changes ranging from -12.3 to -16.2 kilojoules per mole and Gibbs free energy changes between -2.8 and -3.5 kilojoules per mole [3] [4]. The entropy of activation for these reactions typically ranges from -35.2 to -42.1 joules per mole per Kelvin, indicating a highly ordered transition state [3] [4]. These thermodynamic considerations are crucial for optimizing reaction conditions and achieving high conversion rates in the synthesis of long-chain acetal derivatives.

The mechanism operates through an A-1 pathway under standard conditions, involving the formation of a carbocation intermediate through protonation and subsequent water elimination [5]. However, under specific catalytic conditions, an A-2 mechanism may predominate, characterized by a negative entropy of activation and inverse solvent isotope effects [5]. The choice of mechanism significantly influences reaction kinetics and product distribution in the synthesis of chlorinated acetal derivatives.

Table 1: Thermodynamic Properties of Acetal Formation Reactions

| Reaction Type | ΔH° (kJ/mol) | ΔG° (kJ/mol) | ΔS° (J/mol·K) | Temperature Range (°C) |

|---|---|---|---|---|

| Acid-Catalyzed Acetal Formation | -14.6 | -3.1 | -38.6 | 20-40 |

| 1,1-Dibutoxyethane from Butanol/Acetaldehyde | -14.59 | -3.07 | -38.64 | 20-40 |

| Solketal from Glycerol/Acetone | -12.3 | -2.8 | -35.2 | 40-80 |

| Decane Acetal Formation | -16.2 | -3.5 | -42.1 | 25-60 |

| Long-chain Alkyl Acetal Formation | -15.8 | -3.2 | -39.8 | 30-70 |

The traditional approach employs strong acid catalysts such as para-toluenesulfonic acid or concentrated sulfuric acid in conjunction with alcohol solvents [2] [6]. The reaction requires careful control of water content, as the equilibrium nature of acetal formation necessitates water removal to drive the reaction toward product formation [7] [8]. Dean-Stark traps or molecular sieves are commonly employed to achieve anhydrous conditions essential for high conversion rates [8].

Chlorination Reactions in Acetal Derivatives

The introduction of chlorine functionality into acetal derivatives involves distinct mechanistic pathways that differ significantly from simple alkane halogenation [9] [10]. Free radical halogenation mechanisms predominate in the chlorination of long-chain alkyl compounds, involving initiation, propagation, and termination steps [10] [11]. The initiation step requires ultraviolet light or thermal energy to generate chlorine radicals through homolytic cleavage of the chlorine-chlorine bond [9] [12].

The propagation mechanism involves hydrogen abstraction by chlorine radicals to form alkyl radicals, which subsequently react with molecular chlorine to regenerate chlorine radicals and produce the desired alkyl chloride product [10] [11]. The reactivity order for hydrogen abstraction follows the pattern: tertiary hydrogen > secondary hydrogen > primary hydrogen, with activation energies typically ranging from 35 to 55 kilojoules per mole [13] [11].

Long-chain alkyl chloride synthesis from corresponding alcohols represents an alternative approach, utilizing hydrogen chloride gas at temperatures between 120 and 180 degrees Celsius [14]. This method achieves approximately 95 percent product purity with yields exceeding 93 percent when conducted under optimized conditions [14]. The process involves nucleophilic substitution mechanisms, with primary alcohols proceeding through second-order nucleophilic substitution pathways to minimize rearrangement products [14].

The synthesis of 10-Chloro-1,1-diethoxydecane specifically requires careful consideration of the chlorination position to avoid interference with the acetal functionality [15]. Alpha-chloroacetal synthesis methodologies employ 2,2,6,6-tetramethylpiperidine-1-oxyl as a catalyst in conjunction with trichloroisocyanuric acid, achieving both oxidation and chlorination in a single reaction vessel [15]. This approach yields alpha-chloroacetals in 75 to 90 percent efficiency while maintaining the integrity of the acetal protecting group [15].

Green Chemistry Approaches

Solvent-Free and Catalytic Systems

Solvent-free methodologies for acetal synthesis have emerged as environmentally sustainable alternatives to traditional synthetic approaches [16] [17]. These methods significantly reduce environmental impact by eliminating organic solvent waste while maintaining high reaction efficiency and product yields [18] [17]. The development of heterogeneous catalytic systems enables solvent-free acetal formation through direct condensation reactions between aldehydes and alcohols [17] [19].

Aluminosilicate catalysts, particularly Siral 70 and K10 montmorillonite clay, demonstrate exceptional performance in solvent-free acetal synthesis [17]. These catalysts achieve full conversion of starting materials within 3 to 7.5 hours at temperatures between 30 and 70 degrees Celsius, with minimal formation of cyclic acetal byproducts [17]. The reaction selectivity exceeds 98 percent for linear acetal products, with cyclic acetal formation limited to 10 to 16 percent depending on substrate structure and reaction conditions [17].

The mechanistic pathway for solvent-free acetal formation involves surface-mediated activation of carbonyl compounds through coordination with Lewis acid sites on the catalyst surface [20]. This activation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by alcohol molecules [20]. The heterogeneous nature of the catalyst enables facile product separation and catalyst recovery through simple filtration procedures [17].

Cobaloxime-catalyzed systems represent another advancement in solvent-free acetal synthesis, achieving turnover frequencies exceeding 950 per hour under optimized conditions [21]. These catalysts, formed in situ from cobalt salts and dimethylglyoxime, operate effectively at 70 degrees Celsius under reduced pressure conditions [21]. The catalytic system demonstrates broad substrate scope, accommodating various aldehydes, ketones, and polyhydric alcohols with consistently high yields [21].

Table 2: Green Chemistry Approaches for Acetal Synthesis

| Method | E-Factor | Atom Economy (%) | Energy Consumption (kWh/kg) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Traditional Acid Catalysis | 12.5 | 78 | 8.4 | 4-8 | 85-92 |

| Solvent-Free Synthesis | 3.2 | 94 | 2.1 | 1-3 | 88-95 |

| Continuous Flow | 2.1 | 96 | 1.8 | 0.1-0.5 | 90-98 |

| Photocatalytic | 4.8 | 89 | 3.5 | 2-6 | 75-88 |

| Microwave-Assisted | 5.3 | 91 | 4.2 | 0.5-2 | 82-93 |

| Heterogeneous Catalysis | 2.8 | 93 | 2.9 | 2-5 | 87-96 |

Photocatalytic approaches utilizing titanium dioxide under ultraviolet-A irradiation achieve quantum yields of 0.05 for acetal formation reactions [16]. These systems operate under ambient temperature and pressure conditions, generating hydrogen gas as a valuable byproduct [16]. The photocatalytic mechanism involves electron-hole pair generation followed by surface reactions that facilitate acetal bond formation [16] [22].

Continuous Flow Reactor Applications

Continuous flow reactor systems offer significant advantages for acetal synthesis, including enhanced heat and mass transfer, improved reaction control, and reduced reaction times [23] [24]. These systems achieve complete conversion of starting materials within residence times of 30 seconds to 5 minutes, representing substantial improvements over traditional batch processes [23]. The enhanced mixing characteristics of microreactor systems enable precise control of reaction stoichiometry and temperature profiles [23].

The implementation of continuous flow systems for acetal synthesis involves specialized reactor designs incorporating acid-resistant materials and precise flow control mechanisms [23] [24]. Simulated moving bed reactor configurations achieve 100 percent aldehyde conversion without formation of byproducts, while simultaneously separating reaction products through selective adsorption [24]. These systems operate effectively across temperature ranges of 5 to 150 degrees Celsius and pressure ranges up to 3500 kilopascals [24].

Formic acid-mediated acetal deprotection in continuous flow systems achieves quantitative yields within 30-second residence times at 50 degrees Celsius [23]. This approach eliminates the need for traditional heating methods while providing superior reaction control and product quality [23]. The continuous nature of the process enables seamless integration with upstream and downstream synthetic operations [23].

The scalability of continuous flow acetal synthesis has been demonstrated through 200-fold scale-up studies, maintaining reaction efficiency and product quality at gram-scale production levels [25]. These studies confirm the viability of continuous flow methodologies for industrial implementation while achieving superior environmental metrics compared to traditional batch processes [25] [26].

Catalytic Systems and Deactivation Mechanisms

Amberlyst Resins in Acetal Synthesis

Amberlyst ion-exchange resins represent the most widely utilized heterogeneous acid catalysts for acetal synthesis, offering excellent catalytic activity combined with facile product separation [3] [27]. Amberlyst-15, comprising sulfonated macroporous polystyrene-divinylbenzene copolymer, provides 4.7 millimoles per gram of active acid sites with a surface area of 53 square meters per gram [3] [28]. The resin demonstrates exceptional performance in the synthesis of 1,1-dibutoxyethane, achieving 94 percent conversion with greater than 99 percent selectivity under optimized conditions [3].

The kinetic behavior of Amberlyst-15 follows a two-parameter Langmuir-Hinshelwood rate expression, with rate constants of 2.39 × 10^9 exp[-6200.9/T(K)] (mol/g catalyst/min) and equilibrium constants of 2.25 × 10^-4 exp[3303.1/T(K)] [3]. The activation energy for acetal formation catalyzed by Amberlyst-15 reaches 51.55 kilojoules per mole, indicating a moderately energy-intensive process [3].

Amberlyst-36 exhibits enhanced catalytic activity with 5.4 millimoles per gram of active sites, though with reduced surface area of 33 square meters per gram [17]. This catalyst achieves 89 percent conversion in solvent-free acetal synthesis while maintaining selectivity above 98 percent [17]. The higher acid site density compensates for the reduced surface area, resulting in comparable overall catalytic performance [17].

The mechanism of Amberlyst-catalyzed acetal formation involves protonation of carbonyl compounds followed by nucleophilic attack by alcohol molecules adsorbed on the resin surface [27] [28]. The heterogeneous nature of the catalyst enables product separation through simple filtration, while the resin structure provides thermal and chemical stability under typical reaction conditions [27].

Table 3: Catalytic Systems for Acetal Formation

| Catalyst System | Active Sites (mmol/g) | Surface Area (m²/g) | Operating Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Amberlyst-15 | 4.7 | 53 | 10-50 | 94 | >99 |

| Amberlyst-36 | 5.4 | 33 | 20-70 | 89 | >98 |

| Dowex G26 | 4.2 | 40 | 25-60 | 85 | >97 |

| H-Beta Zeolite | 2.8 | 680 | 60-100 | 92 | >99 |

| Siral 70 (Aluminosilicate) | 1.5 | 220 | 30-80 | 88 | >98 |

| K10 Montmorillonite | 2.1 | 240 | 25-70 | 91 | >99 |

| TiO₂ (Photocatalytic) | 0.8 | 50 | 25-45 | 75 | >95 |

| Heteropoly Acids | 3.6 | 180 | 40-90 | 87 | >98 |

Heterogeneous Catalysts for Industrial Scaling

Industrial scaling of acetal synthesis requires robust heterogeneous catalysts capable of maintaining activity and selectivity under continuous operation conditions [24] [29]. Zeolite-based catalysts, particularly H-Beta zeolite, offer exceptional thermal stability and high surface areas approaching 680 square meters per gram [20]. These materials achieve 92 percent conversion with selectivity exceeding 99 percent at operating temperatures between 60 and 100 degrees Celsius [20].

The hierarchical pore structure of zeolite catalysts facilitates mass transfer of large molecular substrates while providing accessible acid sites for catalysis [20]. Dealumination treatments with nitric acid enhance catalytic activity by creating mesoporous channels that improve substrate accessibility to active sites [20]. The resulting catalysts maintain activity for at least four consecutive reaction cycles with minimal loss in conversion or selectivity [20].

Heteropoly acid catalysts, exemplified by the 8-hydroxy-2-methylquinoline-modified H₄SiW₁₂O₄₀ system, achieve turnover frequencies exceeding 953 per hour in ketalization reactions [19]. These catalysts demonstrate remarkable thermal stability and resistance to leaching, making them suitable for industrial continuous operation [19]. The organic modification enhances structural stability while maintaining high catalytic activity [19].

Catalyst deactivation mechanisms in industrial acetal synthesis involve fouling, coking, sintering, leaching, and structural collapse depending on the catalyst type [29] [30]. Ion-exchange resins primarily suffer from fouling and coking, with 50 percent activity loss occurring after 120 to 200 hours of operation [29]. Regeneration through solvent washing recovers 85 to 95 percent of original activity [29].

Table 4: Catalyst Deactivation Mechanisms and Regeneration

| Catalyst Type | Primary Deactivation Mode | Time to 50% Activity (h) | Regeneration Method | Recovery Efficiency (%) |

|---|---|---|---|---|

| Ion-Exchange Resins | Fouling/Coking | 120-200 | Solvent Washing | 85-95 |

| Zeolites | Pore Blockage | 80-150 | Calcination | 90-98 |

| Metal Oxides | Sintering | 200-400 | High Temperature Treatment | 70-85 |

| Heteropoly Acids | Leaching | 60-100 | Acid Treatment | 60-80 |

| Aluminosilicates | Structural Collapse | 150-300 | Thermal Treatment | 80-92 |

The implementation of simulated moving bed reactor systems addresses catalyst deactivation through continuous regeneration cycles [31] [24]. These systems achieve 100 percent aldehyde conversion while maintaining catalyst activity through integrated separation and regeneration processes [24]. The technology enables industrial-scale production of acetals with minimal catalyst replacement requirements and reduced environmental impact [24].

The hydrolysis behavior of 10-Chloro-1,1-diethoxydecane represents a complex interplay of structural features that influence both the kinetics and mechanistic pathways of acetal cleavage [1] [2]. As an acyclic diethyl acetal containing a terminal chlorine substituent, this compound exhibits distinct reactivity patterns that differentiate it from simpler acetal systems [3] [4].

Acid-Catalyzed Deprotection Pathways

The acid-catalyzed hydrolysis of 10-Chloro-1,1-diethoxydecane proceeds through well-established mechanistic pathways that have been extensively characterized for acetal systems [1] [2]. Under acidic conditions, the compound undergoes protonation at one of the ether oxygen atoms, followed by subsequent C-O bond cleavage to generate the corresponding oxocarbenium ion intermediate [5] [3].

The initial step involves rapid equilibrium protonation of the acetal oxygen, converting the ethoxy group into a superior leaving group [2]. This protonation step is reversible and typically not rate-limiting under standard acidic conditions [1]. The subsequent heterolytic cleavage of the C-O bond leads to formation of an oxocarbenium ion intermediate, with concomitant loss of ethanol [5].

The oxocarbenium ion intermediate represents the key species in determining the overall reaction kinetics and selectivity [3]. For 10-Chloro-1,1-diethoxydecane, this intermediate is stabilized by the electron-donating alkyl chain, while the remote chlorine substituent exerts minimal electronic influence due to the intervening saturated carbon framework [2].

Nucleophilic attack by water on the oxocarbenium ion proceeds to form a hemiacetal intermediate [5]. This hemiacetal subsequently undergoes a second protonation-elimination sequence, resulting in loss of the second ethanol molecule and formation of the corresponding aldehyde product, decanal [3] [4].

The overall mechanism can be classified as predominantly A-1 type for acyclic diethyl acetals under standard acidic conditions, where carbocation formation is the rate-determining step [1] [2]. However, transition to A-2 mechanism (nucleophilic attack rate-limiting) may occur under specific conditions of high acidity or in the presence of strongly nucleophilic solvents [5].

Kinetic studies on related diethyl acetals demonstrate first-order dependence on both substrate concentration and acid concentration [2] [3]. The activation energy for hydrolysis typically ranges from 20-25 kcal/mol for simple acyclic diethyl acetals, with the chloro-substituted variant expected to fall within this range [1].

Substituent effects on the hydrolysis rate follow predictable electronic patterns [5]. Electron-donating groups accelerate hydrolysis by stabilizing the oxocarbenium ion intermediate, while electron-withdrawing groups retard the reaction [4]. The chlorine atom in 10-Chloro-1,1-diethoxydecane, positioned at the chain terminus, exerts minimal direct electronic influence on the acetal center due to the insulating effect of the saturated alkyl chain [2].

Comparative Stability of Cyclic vs. Acyclic Acetals

The structural classification of 10-Chloro-1,1-diethoxydecane as an acyclic acetal places it in a distinct stability category compared to cyclic acetal systems [6] [7]. Comprehensive studies have established that cyclic acetals demonstrate significantly enhanced hydrolytic stability relative to their acyclic counterparts under equivalent conditions [8] [9].

Cyclic acetals benefit from conformational constraints that reduce the entropy of activation for the reverse reaction (acetal formation), thereby shifting the equilibrium toward the protected form [7] [8]. The conformational rigidity imposed by ring formation also influences the accessibility of the acetal carbon to nucleophilic attack, generally resulting in decreased hydrolysis rates [6].

Five-membered cyclic acetals (dioxolanes) typically exhibit the highest stability among ring systems, followed by six-membered rings (dioxanes) [7] [8]. Seven-membered and larger rings show decreased stability due to conformational flexibility and increased ring strain in the transition state [9].

In contrast, acyclic acetals like 10-Chloro-1,1-diethoxydecane lack these conformational constraints, resulting in more facile hydrolysis under acidic conditions [2] [4]. The flexibility of the acyclic system allows for optimal orbital overlap during C-O bond cleavage, facilitating oxocarbenium ion formation [3].

Quantitative stability comparisons reveal that cyclic acetals can be 10-100 times more stable than equivalent acyclic systems under identical hydrolysis conditions [6] [7]. Specifically, diethyl acetals demonstrate intermediate stability between the highly labile dimethyl acetals and the more stable benzyl-protected variants [4] [10].

The choice between diethyl and dimethyl acetal protection significantly impacts hydrolytic stability [10]. Dimethyl acetals undergo more rapid hydrolysis due to the smaller steric profile of methanol as a leaving group and reduced steric hindrance around the acetal center [4]. Diethyl acetals provide enhanced stability while maintaining reasonable deprotection rates under controlled acidic conditions [2].

For 10-Chloro-1,1-diethoxydecane, the diethyl acetal functionality represents an optimal balance between synthetic utility and stability [3]. The compound remains stable under neutral and basic conditions while allowing for selective deprotection under mildly acidic conditions [2] [5].

Mechanistic investigations using isotope effects and activation parameter measurements have confirmed that acyclic diethyl acetals typically follow A-1 mechanisms under standard conditions [1] [2]. The entropy of activation values are generally less negative than those observed for cyclic systems, consistent with the greater conformational freedom in the acyclic compounds [5].

Thermal and Oxidative Degradation

The thermal stability characteristics of 10-Chloro-1,1-diethoxydecane reflect the combined influences of the acetal functional group and the terminal chlorine substituent [12]. Thermal decomposition studies on related systems provide insight into the expected degradation pathways and temperature thresholds for this compound [13] [14].

The compound exhibits a boiling point of 314.2±12.0°C at 760 mmHg, indicating substantial thermal stability under normal handling conditions [15]. This elevated boiling point is consistent with the high molecular weight (264.83 g/mol) and the presence of polar functional groups that contribute to intermolecular interactions [16].

Thermal decomposition of acetal systems typically initiates through heterolytic cleavage of C-O bonds, leading to formation of carbocation intermediates and alcohol elimination [12] [14]. For 10-Chloro-1,1-diethoxydecane, initial decomposition likely proceeds through loss of ethanol to generate an oxocarbenium ion, similar to the acid-catalyzed hydrolysis mechanism but proceeding under thermal activation [5].

The presence of the terminal chlorine atom introduces additional complexity to the thermal degradation profile [17]. Chlorinated organics generally undergo thermal decomposition through dehydrohalogenation reactions, typically occurring at temperatures above 300°C [13]. The formation of hydrogen chloride (HCl) gas represents a primary decomposition pathway for chlorine-containing compounds under thermal stress [17].

Comparative thermal analysis of related chlorinated alcohols, such as 10-chloro-1-decanol, reveals decomposition temperatures in the range of 126-128°C under reduced pressure conditions . However, the acetal functionality in 10-Chloro-1,1-diethoxydecane provides additional thermal stabilization through delocalization of electron density [12].

Oxidative degradation pathways involve interaction with atmospheric oxygen or other oxidizing agents [12] [14]. The acetal functionality demonstrates moderate resistance to oxidative attack under ambient conditions, with the ether oxygen atoms being less susceptible to oxidation compared to secondary or tertiary carbon centers [17].

The terminal chlorine substituent may serve as a site for oxidative attack, particularly in the presence of strong oxidizing agents or under elevated temperature conditions . Potential oxidative products include chlorinated aldehydes, carboxylic acids, and various chlorohydrin derivatives [17].

Long-term stability studies on similar acetal systems indicate that oxidative degradation typically proceeds more slowly than thermal decomposition [12]. The compound's storage recommendation of 2-8°C reflects standard practices for maintaining long-term stability of acetal-containing materials [15] [16].

Photochemical degradation represents another potential pathway, particularly for compounds containing chlorine substituents [17]. Ultraviolet radiation can initiate radical-mediated decomposition processes, leading to complex mixtures of degradation products .

Reactivity in Organic Synthesis

The synthetic utility of 10-Chloro-1,1-diethoxydecane stems from the presence of two distinct reactive sites: the terminal chlorine atom and the acetal functional group [18] [19]. This dual functionality enables the compound to participate in a diverse array of synthetic transformations, making it a versatile building block for complex molecule construction [20] [21].

Alkylation and Cross-Coupling Reactions

The terminal chlorine atom in 10-Chloro-1,1-diethoxydecane provides a reactive handle for various alkylation and cross-coupling transformations [22] [23]. Primary alkyl chlorides generally exhibit moderate reactivity in substitution reactions, with the reaction pathway dependent on the nucleophile and reaction conditions employed [24] [25].

Friedel-Crafts alkylation reactions represent a classical application for alkyl chlorides in organic synthesis [22] [26]. The compound can serve as an alkylating agent in the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃) [23]. The reaction proceeds through generation of a carbocation intermediate, which subsequently attacks electron-rich aromatic systems to form C-C bonds [26].

The success of Friedel-Crafts alkylation with 10-Chloro-1,1-diethoxydecane requires consideration of potential competing reactions [22]. The acetal functionality must remain stable under the Lewis acidic conditions, necessitating careful control of reaction parameters [23]. Anhydrous conditions are essential to prevent acetal hydrolysis during the alkylation process [26].

Suzuki-Miyaura cross-coupling reactions offer an alternative approach for C-C bond formation using the chlorine functionality [20] [27]. Primary alkyl chlorides can participate in these palladium-catalyzed transformations, particularly when activated by appropriate ligand systems [28] [29]. The reaction involves oxidative addition of the C-Cl bond to palladium(0), followed by transmetalation with organoborane reagents and reductive elimination to form the coupled product [20].

Recent advances in Suzuki coupling methodology have expanded the scope to include challenging alkyl chloride substrates [27] [29]. Nickel-catalyzed variants show particular promise for primary alkyl chlorides, offering improved reactivity compared to traditional palladium systems [30] [31]. These reactions typically proceed under mild conditions compatible with acetal functionality [28].

Heck arylation reactions provide another pathway for functionalization of the alkyl chloride moiety [21] [32]. While primary alkyl halides are traditionally challenging substrates for Heck reactions, recent developments in catalyst design have enabled successful coupling with electron-deficient alkenes [33] [34]. The presence of the acetal group may provide beneficial electronic effects that enhance reactivity [21].

Cross-electrophile coupling represents an emerging methodology for connecting two electrophilic partners under reductive conditions [35] [36]. The compound could serve as an alkyl electrophile in nickel or cobalt-catalyzed processes that couple with aryl halides or other electrophiles [36]. These reactions typically employ metallic reductants and proceed through single-electron transfer mechanisms [35].

Functional Group Transformations

The acetal functional group in 10-Chloro-1,1-diethoxydecane serves as a protected aldehyde equivalent, enabling orthogonal synthetic strategies [37] [38]. This protecting group can be selectively removed under acidic conditions to reveal the corresponding aldehyde (decanal), while leaving other acid-stable functionalities intact [5] [3].

Classical acetal deprotection employs aqueous acidic conditions, typically using mineral acids such as hydrochloric acid or sulfuric acid [2] [4]. The reaction proceeds through the hydrolysis mechanism described previously, with water serving as the nucleophile for oxocarbenium ion capture [5]. Typical conditions involve heating the substrate in aqueous acid solutions at temperatures ranging from 50-80°C [3].

Alternative deprotection methods have been developed to address the limitations of traditional acidic hydrolysis [37] [18]. Trimethylsilyl chloride (TMSCl) has emerged as an effective reagent for acetal cleavage under neutral conditions [18]. This method proceeds through silyl ether formation and subsequent C-O bond activation, offering improved functional group compatibility [37].

Metal-catalyzed deprotection represents another frontier in acetal chemistry [18]. Transition metal complexes can facilitate C-O bond cleavage through coordination and activation of the acetal oxygens [37]. These methods often proceed under milder conditions than traditional acidic hydrolysis, expanding the substrate scope to acid-sensitive compounds [18].

The selectivity of acetal deprotection can be tuned through choice of reaction conditions and reagents [4] [10]. Differential hydrolysis rates between various acetal types enable selective deprotection in molecules containing multiple protected carbonyls [2]. For example, dimethyl acetals typically hydrolyze faster than diethyl acetals, allowing for sequential deprotection strategies [10].

Functional group transformations of the chlorine atom provide complementary synthetic opportunities [24] [25]. Nucleophilic substitution reactions can replace the chlorine with various nucleophiles, including alkoxides, amines, and carbanions [25]. The primary nature of the alkyl chloride favors SN2 mechanisms, resulting in clean inversion of configuration when stereochemistry is relevant [24].

Metal-halogen exchange reactions offer access to organometallic intermediates for further functionalization [39] [25]. Treatment with organolithium reagents or Grignard conditions can generate the corresponding organometallic species, which can then be trapped with various electrophiles [39]. These transformations must be conducted under anhydrous conditions to prevent interference from the acetal functionality [25].